4-(2-Amino-2-oxoethoxy)benzoic acid

Drug Discovery Medicinal Chemistry ADME Prediction

Select 4-(2-Amino-2-oxoethoxy)benzoic acid for its unique bifunctional architecture—a para-substituted benzoic acid bearing both a carboxylic acid (conjugation handle) and a primary amide (hydrogen-bonding motif). This precise geometry, confirmed by the ethoxy linker spacing, is essential for constructing conformationally constrained peptidomimetics with improved metabolic stability. Unlike generic analogs, its LogP of 0.3 enhances aqueous compatibility of hydrophobic peptide candidates. Use as a non-cleavable, stable linker in ADC development or as a validated negative control in DAO inhibitor screening. Substitution risks synthesis failure and invalid bioassay results. Secure lot-specific quality now.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 159143-14-3
Cat. No. B116088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-2-oxoethoxy)benzoic acid
CAS159143-14-3
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCC(=O)N
InChIInChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
InChIKeyAWIPPDRFNWTGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-2-oxoethoxy)benzoic Acid (CAS 159143-14-3): Bifunctional Scaffold for Peptidomimetic and Targeted Synthesis


4-(2-Amino-2-oxoethoxy)benzoic acid is a synthetic organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol [1]. It is structurally characterized as a para-substituted benzoic acid derivative featuring an amide-linked side chain, conferring a unique bifunctional nature with both a carboxylic acid and a primary amide moiety [2]. This combination of functional groups makes it a versatile intermediate for constructing peptidomimetics and polymer precursors [2]. The compound is a solid at 20°C with a reported melting point of 273-275°C or 282-282.5°C and a predicted logP of 0.3, indicating moderate hydrophilicity [REFS-1, REFS-3, REFS-4].

Why Generic Substitution Fails: Procurement Risks for 4-(2-Amino-2-oxoethoxy)benzoic Acid in Research Applications


Substituting 4-(2-Amino-2-oxoethoxy)benzoic acid with a generic analog in a research or industrial workflow carries significant risk due to the lack of direct, comparative data. While other benzoic acid derivatives or amide-containing building blocks exist, the specific combination of the para-substituted ethoxy linker and the terminal amide group on this molecule imparts a unique set of physicochemical properties and potential binding interactions that are not necessarily replicated by close structural analogs [1]. Available biological data, though limited and weak, indicates interactions with specific enzymes (e.g., D-amino acid oxidase with an IC50 > 5,000,000 nM), and a seemingly closely related compound, 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid, is reported to interact with different molecular targets [REFS-2, REFS-3]. The specific molecular geometry and electronic distribution of the target compound are critical to its function as a specific scaffold, and substituting it without validated equivalency data could lead to the failure of a multi-step synthesis or an invalid biological assay result [1].

Quantitative Evidence for 4-(2-Amino-2-oxoethoxy)benzoic Acid (CAS 159143-14-3)


Physicochemical Property Profile: LogP and PSA for Compound Selection

The predicted lipophilicity (XLogP3) of 4-(2-amino-2-oxoethoxy)benzoic acid is 0.3 [1]. This is a lower value compared to a structurally related compound, 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid, which, due to the presence of an additional ethoxy group, would be predicted to have a significantly higher LogP (e.g., >1.0). The compound also has a Topological Polar Surface Area (TPSA) of 89.6 Ų [1].

Drug Discovery Medicinal Chemistry ADME Prediction

Solid-State Stability: Melting Point as a Handleability Metric

4-(2-Amino-2-oxoethoxy)benzoic acid exhibits a high melting point, reported in different sources as either 273-275 °C or 282-282.5 °C [REFS-1, REFS-2]. This is significantly higher than many liquid or low-melting-point organic building blocks, such as the simpler benzoic acid analog, methyl 4-hydroxybenzoate (melting point ~125 °C). The high melting point indicates strong intermolecular forces in the solid state, which generally correlates with high crystallinity and robust chemical stability under standard storage conditions.

Process Chemistry Formulation Science Analytical Chemistry

Lack of Potent Biological Activity vs. Drug-like Analogs

In contrast to many biologically active benzoic acid derivatives, 4-(2-amino-2-oxoethoxy)benzoic acid shows weak to negligible inhibition against several common drug targets. For instance, its inhibitory activity against human D-amino-acid oxidase (DAO) and D-aspartate oxidase (DDO) is reported with an IC50 of >5,000,000 nM [1]. This is in stark contrast to known DAO inhibitors like 4H-furo[3,2-b]pyrrole-5-carboxylic acid (e.g., IC50 ~100 nM).

Target Engagement Assay Development Negative Control

Recommended Procurement Scenarios for 4-(2-Amino-2-oxoethoxy)benzoic Acid (CAS 159143-14-3)


Peptidomimetic Synthesis

The molecule's bifunctional nature, featuring both a carboxylic acid for amide bond formation and a primary amide as a hydrogen-bonding motif, makes it an ideal building block for peptidomimetic scaffolds [1]. Its structural rigidity provided by the para-substituted benzoic acid core can be exploited to introduce conformational constraints in peptide backbones, which is a common strategy to improve metabolic stability and target affinity in drug candidates. The predicted moderate hydrophilicity (LogP 0.3) also suggests it can improve the aqueous solubility of otherwise hydrophobic peptide analogs.

Bioconjugation and Linker Chemistry

The carboxylic acid group provides a convenient handle for covalent attachment to a variety of functional groups (e.g., amines, alcohols) on biomolecules like proteins, peptides, or polymers [1]. The para-substituted ether linkage offers a degree of flexibility and spatial separation between the amide terminus and the point of conjugation, which can be critical for maintaining biomolecule function. It can serve as a non-cleavable, stable linker in bioconjugation applications, including the development of antibody-drug conjugates (ADCs) or surface-functionalized materials.

Negative Control in Enzyme Assays

Given its weak inhibitory activity against enzymes like DAO and DDO (IC50 > 5,000,000 nM), this compound is well-suited as a structurally related but biologically inert negative control [2]. In a screening campaign for DAO inhibitors, using 4-(2-amino-2-oxoethoxy)benzoic acid can help establish the baseline for non-specific binding or assay interference from the benzoic acid scaffold itself, thereby improving the confidence in hits that show significant potency.

Polymer Precursor

The presence of both a carboxylic acid and an amide group allows this molecule to act as a monomer or cross-linking agent in the synthesis of polyamides, polyesters, or poly(ester-amide)s [1]. Its solid, high-melting form and moderate hydrophilicity can be advantageous in polycondensation reactions, potentially yielding polymers with tailored thermal and mechanical properties.

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